3-(3-methoxyphenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide
Description
Properties
IUPAC Name |
3-(3-methoxyphenyl)-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-27-15-5-2-4-14(12-15)7-10-20(26)21-13-19-23-22-18-9-8-16(24-25(18)19)17-6-3-11-28-17/h2-6,8-9,11-12H,7,10,13H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFCTWSBOHOXFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring. Commonly, hydrazine derivatives react with pyridazine carboxylic acids under reflux conditions.
Attachment of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is typically introduced via a nucleophilic substitution reaction.
Final Amidation: The final step involves the amidation of the intermediate with 3-(3-methoxyphenyl)propanoic acid under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalyst Recycling: To reduce costs and environmental impact.
Purification Techniques: Such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the triazolopyridazine ring, potentially opening the ring or reducing specific nitrogen atoms.
Substitution: The thiophene and methoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Phenolic compounds.
Reduction Products: Reduced triazolopyridazine derivatives.
Substitution Products: Various substituted thiophene and methoxyphenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of catalytic processes.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine
Anticancer Research: The compound has shown potential in inhibiting cancer cell proliferation by disrupting microtubule dynamics.
Antimicrobial Activity: Studies suggest it may possess antimicrobial properties, making it a candidate for new antibiotic development.
Industry
Pharmaceuticals: Potential use in the development of new drugs due to its biological activity.
Agriculture: Possible applications as a pesticide or herbicide due to its chemical reactivity.
Mechanism of Action
The compound exerts its effects primarily through interaction with cellular proteins and enzymes. In cancer cells, it disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis . The molecular targets include tubulin and other proteins involved in cell division.
Comparison with Similar Compounds
Key Observations :
- The thiophen-2-yl group in the main compound contrasts with methoxy () or chlorophenyl () substituents, altering hydrophobicity and electronic effects .
- Sulfanyl bridges (e.g., ) may enhance metabolic stability compared to methylene linkages .
Physicochemical Properties and Molecular Characteristics
*LogP values estimated using fragment-based methods.
Key Observations :
- The thiophene and 3-methoxyphenyl groups in the main compound contribute to moderate lipophilicity (LogP ~3.2), positioned between the polar methoxy derivative () and the highly lipophilic chlorophenyl-thiazolo analog () .
- Sulfanyl linkages () increase molecular weight and may enhance membrane permeability .
Implications of Functional Group Variations
- Thiophene vs. Methoxy : Thiophene’s electron-rich nature may enhance binding to aromatic pockets in target proteins, whereas methoxy improves solubility .
- Benzimidazole vs. Benzothiazole : Benzimidazole () offers hydrogen-bonding sites, while benzothiazole () provides rigid, planar geometry for π-stacking .
- Trifluoromethyl Groups (): Enhance metabolic stability and bioavailability via reduced oxidative metabolism .
Biological Activity
The compound 3-(3-methoxyphenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide (CAS Number: 2034452-80-5) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological evaluations, and pharmacological properties.
Chemical Structure and Properties
This compound features a unique structure combining a methoxyphenyl group with a thiophenyl-substituted triazolopyridazine moiety. The molecular formula is with a molecular weight of 393.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₅O₂S |
| Molecular Weight | 393.5 g/mol |
| CAS Number | 2034452-80-5 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazolopyridazine Core : This is achieved through cyclization reactions involving hydrazine derivatives and pyridazine carboxylic acids.
- Attachment of the Thiophene Ring : This is often accomplished using palladium-catalyzed cross-coupling methods.
- Introduction of the Methoxyphenyl Group : This step generally involves nucleophilic substitution reactions.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolopyridazine exhibit significant anticancer properties. For instance, a related compound showed promising cytotoxicity against various cancer cell lines:
- A549 (Lung Cancer) : IC₅₀ = 1.06 ± 0.16 µM
- MCF-7 (Breast Cancer) : IC₅₀ = 1.23 ± 0.18 µM
- HeLa (Cervical Cancer) : IC₅₀ = 2.73 ± 0.33 µM
These values indicate that the compound may effectively inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest in the G0/G1 phase .
c-Met Kinase Inhibition
The compound has been evaluated for its inhibitory activity against c-Met kinase, a critical target in cancer therapy due to its role in tumor growth and metastasis. The IC₅₀ value for c-Met inhibition was reported to be around 0.090 µM, comparable to established inhibitors like Foretinib (IC₅₀ = 0.019 µM) .
Study on Triazolo-Pyridazine Derivatives
A comprehensive study synthesized various triazolo-pyridazine derivatives, including our compound of interest, and assessed their biological activities:
- Cytotoxicity Assays : The compounds were tested against several cancer cell lines using the MTT assay.
- Mechanistic Studies : Additional assays demonstrated that these compounds can induce apoptosis and inhibit cell migration.
Table: Summary of Biological Activities
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| 12e | A549 | 1.06 | Apoptosis induction |
| 12e | MCF-7 | 1.23 | Cell cycle arrest |
| 12e | HeLa | 2.73 | Inhibition of c-Met kinase |
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for confirming the structural identity and purity of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy are critical for structural confirmation. For example, ¹H-NMR can resolve aromatic protons from the methoxyphenyl and thiophenyl groups, while IR identifies functional groups like amide C=O stretching (~1650 cm⁻¹). Mass spectrometry (MS) should supplement these to verify molecular weight. Ensure deuterated solvents (e.g., DMSO-d₆) are used for NMR to avoid interference .
Q. What safety precautions are essential during handling and storage?
- Methodological Answer: Based on GHS classifications for analogous triazolopyridazine derivatives, use PPE (gloves, lab coat, goggles) to prevent skin/eye contact. Store in airtight containers under inert gas (N₂/Ar) to avoid moisture or oxidation. Fume hoods are mandatory during synthesis due to potential respiratory irritants (e.g., NOx byproducts). Conflicting hazard data (e.g., acute toxicity vs. no hazard in similar compounds) necessitates conservative risk assessment .
Q. What is the typical synthetic route for triazolopyridazine derivatives like this compound?
- Methodological Answer: A common approach involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example, reacting a substituted pyridazine with a thiophene-bearing aldehyde under acidic conditions forms the triazolo core. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted starting materials .
Advanced Research Questions
Q. How can conflicting hazard data (e.g., acute toxicity vs. no classification) be addressed in risk assessment?
- Methodological Answer: Discrepancies in GHS classifications (e.g., vs. 2) may arise from structural variations (e.g., substituent effects). Conduct in silico toxicity prediction (e.g., QSAR models) and validate with in vitro assays (e.g., Ames test for mutagenicity). Cross-reference Safety Data Sheets (SDS) of analogs and prioritize empirical testing for acute oral toxicity (OECD 423) .
Q. How can Design of Experiments (DoE) optimize synthesis yield and minimize by-products?
- Methodological Answer: Apply DoE to variables like temperature, solvent polarity, and catalyst loading. For example, a central composite design can model interactions between reaction time (12–24 hrs) and equivalents of coupling agents (1.2–2.0 eq). Analyze via ANOVA to identify significant factors. Flow chemistry (e.g., continuous microreactors) may enhance reproducibility and reduce hazardous intermediate accumulation .
Q. What strategies resolve discrepancies in spectroscopic data (e.g., unexpected peaks in NMR)?
- Methodological Answer: Unexpected peaks may arise from rotamers (amide bond rotation) or solvent adducts. Variable-temperature NMR (VT-NMR) can suppress rotameric splitting. For complex splitting patterns, 2D NMR (COSY, HSQC) clarifies connectivity. Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .
Q. How do substituent modifications (e.g., methoxy vs. trifluoromethyl groups) impact biological activity?
- Methodological Answer: Use SAR studies to evaluate substituent effects. For example, replace the 3-methoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) and assay for target binding (e.g., kinase inhibition). Molecular docking (AutoDock Vina) predicts binding affinity changes, while SPR or ITC quantifies thermodynamic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
